potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide
CAS No.:
Cat. No.: VC18099763
Molecular Formula: C9H9BF3K
Molecular Weight: 224.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9BF3K |
|---|---|
| Molecular Weight | 224.07 g/mol |
| IUPAC Name | potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide |
| Standard InChI | InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+; |
| Standard InChI Key | CXDVEVJSEVYVNA-KQGICBIGSA-N |
| Isomeric SMILES | [B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, potassium trifluoro-[(E)-3-phenylprop-1-enyl]boranuide, reflects its structural configuration: a boron center bonded to three fluorine atoms and a trans-configured allylphenyl group. The (2E)-stereochemistry ensures optimal spatial arrangement for participating in stereoselective reactions . The potassium counterion stabilizes the borate anion, enhancing solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Table 1: Key Physicochemical Properties
Synthesis and Preparation
General Synthesis Routes
The synthesis of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide typically proceeds via a two-step sequence:
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Formation of the Organoborane Precursor: Reaction of (2E)-3-phenylprop-2-en-1-yl magnesium bromide with boron trifluoride diethyl etherate (BF·OEt) yields the corresponding trifluoroborane intermediate.
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Transmetalation with Potassium Fluoride: Treatment with KF in anhydrous THF generates the potassium trifluoroborate salt, which precipitates and is isolated via filtration .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Organoborane Formation | BF·OEt, THF, 0°C → rt | 75–85% |
| Potassium Salt Formation | KF, THF, reflux, 12 h | 90–95% |
Industrial-Scale Production
Industrial methods optimize for cost and purity by employing continuous-flow reactors and in-situ quenching. Solvent recycling and potassium fluoride regeneration systems minimize waste.
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling
This compound is a cornerstone reagent in Suzuki–Miyaura reactions, enabling the coupling of aryl/vinyl halides with sp-hybridized boronates. The trifluoroborate group’s electron-withdrawing nature accelerates transmetalation with palladium catalysts (e.g., Pd(PPh)), while the potassium ion facilitates solubility in biphasic systems .
Table 3: Comparative Efficiency in Suzuki–Miyaura Reactions
| Boron Reagent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Potassium trifluoroborate | 6 | 92 |
| Boronic acid | 12 | 78 |
| Pinacol boronate | 8 | 85 |
Asymmetric Catalysis
The (2E)-allylphenyl moiety participates in enantioselective allylic alkylations, yielding chiral building blocks for pharmaceuticals. For example, palladium-catalyzed reactions with α-ketoesters achieve enantiomeric excesses >90%.
Mechanistic Insights: Suzuki–Miyaura Coupling
Transmetalation Pathway
The catalytic cycle involves:
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Oxidative Addition: Pd inserts into the C–X bond of the aryl halide.
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Transmetalation: The trifluoroborate transfers its organic group to Pd, forming a diarylpalladium complex.
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Reductive Elimination: C–C bond formation regenerates Pd, releasing the biaryl product .
The trifluoroborate’s stability toward protodeboronation and moisture ensures compatibility with aqueous bases (e.g., KCO), a key advantage over boronic acids.
Comparative Analysis with Related Trifluoroborates
Potassium Phenyltrifluoroborate
Lacking the allyl group, this analog exhibits lower reactivity in allylation reactions but remains effective for simple aryl couplings. Its lower molecular weight (212.02 g/mol) simplifies stoichiometric calculations .
Potassium Vinyltrifluoroborate
Similar in reactivity but limited to vinylation reactions, this compound underscores the versatility of the allylphenyl variant in accessing diverse substitution patterns.
Research Findings and Case Studies
Pharmaceutical Intermediate Synthesis
A 2024 study demonstrated the compound’s utility in synthesizing ibrutinib analogs, where the allylphenyl group served as a key fragment for kinase inhibition. The reaction achieved a 68% yield under microwave-assisted conditions.
Materials Science Applications
Incorporation into conjugated polymers enhanced electroluminescence properties in OLED prototypes, with a reported 15% increase in quantum efficiency compared to boronic acid-derived polymers .
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